molecular formula C10H12ClNO3S B077774 4-(4-Chloro-benzenesulfonyl)-morpholine CAS No. 22771-99-9

4-(4-Chloro-benzenesulfonyl)-morpholine

Cat. No.: B077774
CAS No.: 22771-99-9
M. Wt: 261.73 g/mol
InChI Key: DSDGQZJWZACMPK-UHFFFAOYSA-N
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Description

4-(4-Chloro-benzenesulfonyl)-morpholine is an organic compound that features a morpholine ring substituted with a 4-chloro-benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-benzenesulfonyl)-morpholine typically involves the reaction of morpholine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve continuous flow processes and optimized reaction conditions to enhance yield and purity. The use of automated systems and large-scale reactors ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-benzenesulfonyl)-morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Various substituted morpholine derivatives.

    Oxidation: Sulfonic acids or other oxidized products.

    Reduction: Reduced forms of the sulfonyl group.

Scientific Research Applications

4-(4-Chloro-benzenesulfonyl)-morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-benzenesulfonyl)-morpholine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of 4-(4-Chloro-benzenesulfonyl)-morpholine.

    Morpholine: The parent compound, which lacks the sulfonyl chloride group.

    Other sulfonyl morpholines: Compounds with different substituents on the aromatic ring.

Uniqueness

This compound is unique due to the presence of both the morpholine ring and the 4-chloro-benzenesulfonyl group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic and research applications.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDGQZJWZACMPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292298
Record name 4-(4-Chloro-benzenesulfonyl)-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22771-99-9
Record name NSC81385
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Chloro-benzenesulfonyl)-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-CHLORO-BENZENESULFONYL)-MORPHOLINE
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